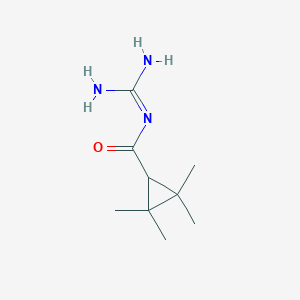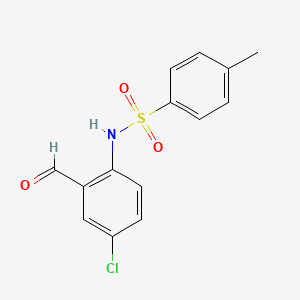
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is an organic compound that features a trifluoromethyl group and a methoxybenzyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene typically involves the introduction of the trifluoromethyl group and the methoxybenzyl group onto a benzene ring. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a catalyst. The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. For example, photochemical benzylic bromination in continuous flow using BrCCl3 has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene or 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene.
Substitution: 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene or 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-nitrobenzene.
Scientific Research Applications
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can further influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene
- 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene
- 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene
Uniqueness
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity. The methoxybenzyl group provides additional functionalization, allowing for further chemical modifications and applications .
Properties
Molecular Formula |
C15H13F3O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-methoxy-4-[[2-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3O/c1-19-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15(16,17)18/h2-9H,10H2,1H3 |
InChI Key |
PLAKDWIYLJLHRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


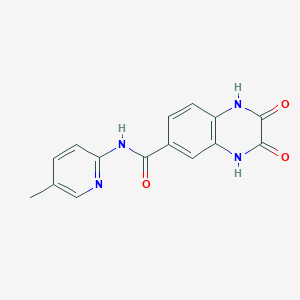

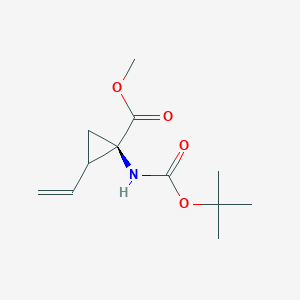
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
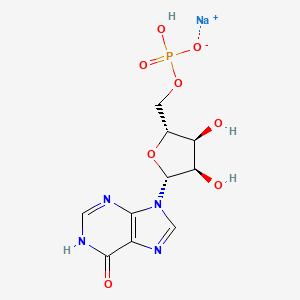
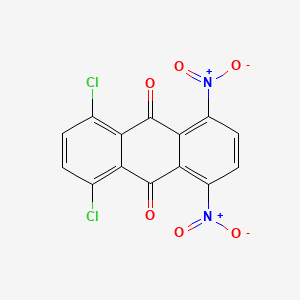
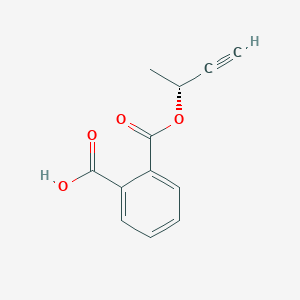
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
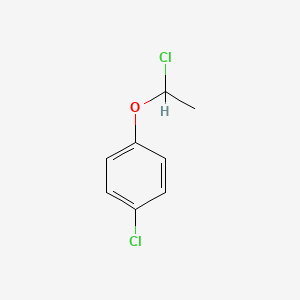
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
